Superior COX-2 Selectivity Index (SI) Over Celecoxib
In a direct head-to-head comparison, Cox-2-IN-1 (designated compound 5f) demonstrated a superior COX-2 selectivity index (SI) compared to the widely used reference standard, celecoxib [1]. The SI is a critical metric for determining the therapeutic window and potential for COX-1-mediated side effects.
| Evidence Dimension | COX-2 Selectivity Index (SI) |
|---|---|
| Target Compound Data | 5.29 - 5.69 |
| Comparator Or Baseline | Celecoxib: 3.52 |
| Quantified Difference | Cox-2-IN-1's SI is 50-62% higher than that of celecoxib |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
A higher selectivity index is a primary driver for procurement in inflammation and pain research, as it suggests a reduced likelihood of gastrointestinal side effects associated with COX-1 inhibition.
- [1] Abdelgawad, M. A., et al. (2018). Design, synthesis, analgesic, anti-inflammatory activity of novel pyrazolones possessing aminosulfonyl pharmacophore as inhibitors of COX-2/5-LOX enzymes: Histopathological and docking studies. Bioorganic Chemistry, 78, 103–114. View Source
